molecular formula C7H7BrMg B1588026 p-Tolylmagnesium Bromide CAS No. 4294-57-9

p-Tolylmagnesium Bromide

Cat. No.: B1588026
CAS No.: 4294-57-9
M. Wt: 195.34 g/mol
InChI Key: BVUQKCCKUOSAEV-UHFFFAOYSA-M
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Description

p-Tolylmagnesium Bromide: is a chemical compound with the molecular formula C7H7BrMg . It is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. The compound is typically found as a solution in tetrahydrofuran or diethyl ether and is known for its reactivity and versatility in various chemical reactions .

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used in the synthesis of pharmaceuticals and natural products.

    Polymer Chemistry: Utilized in the preparation of polymers with specific functional groups.

Biology and Medicine:

    Drug Development: Employed in the synthesis of intermediates for drug molecules.

    Bioconjugation: Used in the modification of biomolecules for research purposes.

Industry:

Safety and Hazards

Contact with “Magnesium, bromo(4-methylphenyl)-” can liberate toxic gas. It is water-reactive and produces flammable gases on contact with water. Containers may explode when heated .

Mechanism of Action

Target of Action

p-Tolylmagnesium Bromide, also known as Magnesium, bromo(4-methylphenyl)- or 4-Methylphenylmagnesium bromide, is a common Grignard reagent . The primary targets of this compound are the electrophilic carbon atoms in carbonyl groups. The compound is often used in organic synthesis for the formation of new carbon-carbon bonds.

Mode of Action

This compound interacts with its targets through a mechanism known as nucleophilic addition. The negatively charged carbon atom in the this compound molecule attacks the electrophilic carbon in the carbonyl group, leading to the formation of a new carbon-carbon bond .

Biochemical Pathways

The action of this compound affects the biochemical pathway of carbonyl addition. This can lead to the formation of various downstream products, including alcohols, ketones, and other organic compounds, depending on the specific reactants and reaction conditions .

Pharmacokinetics

Instead, its reactivity and effectiveness are influenced by factors such as concentration, temperature, and the presence of other substances in the reaction mixture .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in the formation of new organic compounds. By forming new carbon-carbon bonds, this compound enables the synthesis of a wide range of organic molecules, which can have various applications in pharmaceuticals, materials science, and other fields .

Action Environment

The action, efficacy, and stability of this compound are significantly influenced by environmental factors. For instance, Grignard reagents like this compound are sensitive to moisture and must be handled under anhydrous conditions. Additionally, the temperature and solvent used can also impact the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: p-Tolylmagnesium Bromide is prepared by reacting p-bromotoluene with magnesium in an anhydrous solvent such as tetrahydrofuran or diethyl ether. The reaction is typically carried out under an inert atmosphere to prevent the reaction with moisture or oxygen. The general reaction is as follows:

p-Bromotoluene+Magnesiump-Tolylmagnesium Bromide\text{p-Bromotoluene} + \text{Magnesium} \rightarrow \text{this compound} p-Bromotoluene+Magnesium→p-Tolylmagnesium Bromide

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and atmosphere to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Nucleophilic Addition: p-Tolylmagnesium Bromide can undergo nucleophilic addition to carbonyl compounds, forming alcohols.

    Coupling Reactions: It is used in cross-coupling reactions such as the to form carbon-carbon bonds.

    Substitution Reactions: It can participate in nucleophilic substitution reactions with alkyl halides.

Common Reagents and Conditions:

    Carbonyl Compounds: Reacts with aldehydes and ketones under anhydrous conditions to form secondary and tertiary alcohols.

    Transition Metal Catalysts: Used in the presence of catalysts like or for coupling reactions.

Major Products:

Comparison with Similar Compounds

  • Phenylmagnesium Bromide
  • o-Tolylmagnesium Bromide
  • 4-Methoxyphenylmagnesium Bromide

Uniqueness: p-Tolylmagnesium Bromide is unique due to the presence of a methyl group on the aromatic ring, which can influence the reactivity and selectivity of the compound in various reactions. This makes it particularly useful in the synthesis of molecules where the methyl group can act as a directing group .

Properties

IUPAC Name

magnesium;methylbenzene;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7.BrH.Mg/c1-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUQKCCKUOSAEV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=[C-]C=C1.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70884056
Record name Magnesium, bromo(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70884056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4294-57-9
Record name Magnesium, bromo(4-methylphenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Magnesium, bromo(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70884056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromo(4-methylphenyl)magnesium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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